molecular formula C15H18N4O2 B5805806 1-[4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone

1-[4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone

Cat. No.: B5805806
M. Wt: 286.33 g/mol
InChI Key: CPBWTLZDXFGVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperazine moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Uniqueness: 1-[4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12(20)19-9-7-18(8-10-19)11-14-16-15(17-21-14)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBWTLZDXFGVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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